molecular formula C8H4ClFN2O B14905539 2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14905539
M. Wt: 198.58 g/mol
InChI Key: HZFORMBXCVLTRY-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidinone core substituted with chlorine and fluorine atoms. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reactions . This protocol features simple operation, broad substrate scope, good functional group tolerance, and gram-scale preparation.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-free C-3 chalcogenation (sulfenylation and selenylation) has also been reported to synthesize diversely orchestrated derivatives of pyrido[1,2-a]pyrimidin-4-one in high yields (up to 95%) under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, aryl sulfonyl hydrazides, and arylsulfonyl chlorides. The reactions are typically carried out under mild conditions, often in the presence of a catalyst such as CuI .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as 3-ArS/ArSe derivatives and other multisubstituted pyrido[1,2-a]pyrimidin-4-ones .

Scientific Research Applications

2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other pyrido[1,2-a]pyrimidinone derivatives.

Properties

Molecular Formula

C8H4ClFN2O

Molecular Weight

198.58 g/mol

IUPAC Name

2-chloro-3-fluoropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H4ClFN2O/c9-7-6(10)8(13)12-4-2-1-3-5(12)11-7/h1-4H

InChI Key

HZFORMBXCVLTRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)F)Cl

Origin of Product

United States

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